

Application Note: Trifluoromethane (CHF₃) Plasma Etching for Dielectric Films

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Compound of Interest

Compound Name: Trifluoromethane

Cat. No.: B1200692

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethane (CHF₃), also known as fluoroform, is a hydrofluorocarbon gas widely employed in plasma etching processes, particularly for the selective etching of dielectric materials such as silicon dioxide (SiO₂) and silicon nitride (SiN). This process is a cornerstone in the fabrication of microelectronic devices. The key to CHF₃ plasma etching lies in its ability to form a fluorocarbon polymer layer on the surfaces being etched. This passivation layer plays a crucial role in achieving high selectivity, as its formation and removal rates differ on various materials. For instance, the oxygen present in SiO₂ reacts with the carbon in the fluorocarbon film, facilitating its removal and allowing etching to proceed, while the film remains on other materials like silicon, inhibiting their etching.^{[1][2]}

This application note provides a detailed protocol for the experimental setup of **trifluoromethane** plasma etching, focusing on process parameters, experimental workflow, and expected outcomes for the etching of SiO₂ and SiN.

Experimental Setup and Key Parameters

The successful implementation of CHF₃ plasma etching is contingent on the precise control of several key experimental parameters. These parameters influence the plasma chemistry, the etch rate, selectivity, and anisotropy of the process.

Typical Equipment:

- Plasma Reactor: Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) reactors are commonly used. Dual-frequency CCP systems offer additional control over ion energy and flux.[\[3\]](#)
- Gas Delivery System: Mass flow controllers (MFCs) for precise control of CHF₃, and often additive gases like Argon (Ar) and Oxygen (O₂).
- Vacuum System: A combination of a turbo-molecular pump and a roughing pump to achieve and maintain the required process pressure.[\[4\]](#)
- RF Power Supply: To generate and sustain the plasma.
- Substrate Holder: Often with temperature control capabilities, as temperature can influence etch rates and polymer deposition.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Key Process Parameters:

The following table summarizes typical ranges for key process parameters in CHF₃ plasma etching of SiO₂ and SiN. The optimal parameters will depend on the specific tool, substrate, and desired etch characteristics.

Parameter	Typical Range	Effect on Etching
CHF3 Flow Rate	10 - 100 sccm	Primary source of etching and polymerizing species. Higher flow can increase etch rate up to a point, beyond which excessive polymerization may occur.[8]
Ar Flow Rate	10 - 150 sccm	Acts as a diluent and can enhance plasma density and ion bombardment.[8][9]
O2 Flow Rate	2 - 50 sccm	Added to increase the concentration of fluorine radicals, which enhances the etch rate of SiN and can improve selectivity to SiO2.[9][10] It also helps in removing the fluorocarbon polymer.
RF Power	50 - 800 W	Controls plasma density and dissociation of gas molecules. Higher power generally increases etch rates but can reduce selectivity.[8][9]
Bias Voltage / Power	20 - 500 W	Controls the energy of ions bombarding the substrate, influencing anisotropy and etch rate.
Pressure	5 - 50 mTorr	Affects the mean free path of particles and plasma density. Lower pressure generally leads to more anisotropic etching.[11]
Substrate Temperature	-130°C to 50°C	Lower temperatures can enhance selectivity by

promoting polymer deposition
on certain materials.[\[5\]](#)[\[7\]](#)

Experimental Protocol: Selective Etching of SiO₂

This protocol outlines a general procedure for the reactive ion etching (RIE) of silicon dioxide using a CHF₃/Ar plasma.

Materials:

- Silicon wafer with a thermally grown or PECVD-deposited SiO₂ layer.
- Photolithographically patterned photoresist mask.
- Process gases: CHF₃, Ar.

Protocol:

- Sample Preparation:
 - Clean the silicon wafer with the SiO₂ layer to be etched.
 - Apply a photoresist layer and pattern it using standard photolithography techniques to define the areas for etching.
 - Hard bake the photoresist to improve its resistance to the plasma.
- System Preparation:
 - Vent the plasma reactor chamber and load the prepared wafer onto the substrate holder.
 - Pump the chamber down to a base pressure of < 5e-4 Torr.[\[11\]](#)
- Etching Process:
 - Introduce the process gases at the desired flow rates (e.g., CHF₃: 50 sccm, Ar: 50 sccm).
 - Allow the chamber pressure to stabilize at the setpoint (e.g., 20 mTorr).

- Apply RF power (e.g., 150 W) to ignite the plasma.[\[11\]](#)
- Maintain the plasma for the desired etch time, which will depend on the SiO₂ thickness and the calibrated etch rate.
- Turn off the RF power and gas flows.
- Post-Etch Processing:
 - Vent the chamber to atmospheric pressure and unload the wafer.
 - Strip the remaining photoresist using a suitable solvent or an oxygen plasma ashing process.
 - Clean the wafer to remove any residual polymer or contaminants.
- Characterization:
 - Measure the etch depth using a profilometer or ellipsometer.
 - Inspect the etch profile and anisotropy using a scanning electron microscope (SEM).

Data Presentation: Etch Performance

The following tables provide examples of quantitative data for CHF₃-based plasma etching of SiO₂ and SiN under various conditions.

Table 1: Etch Rates of SiO₂ and SiN with CHF₃/O₂ Plasma[\[8\]](#)[\[9\]](#)

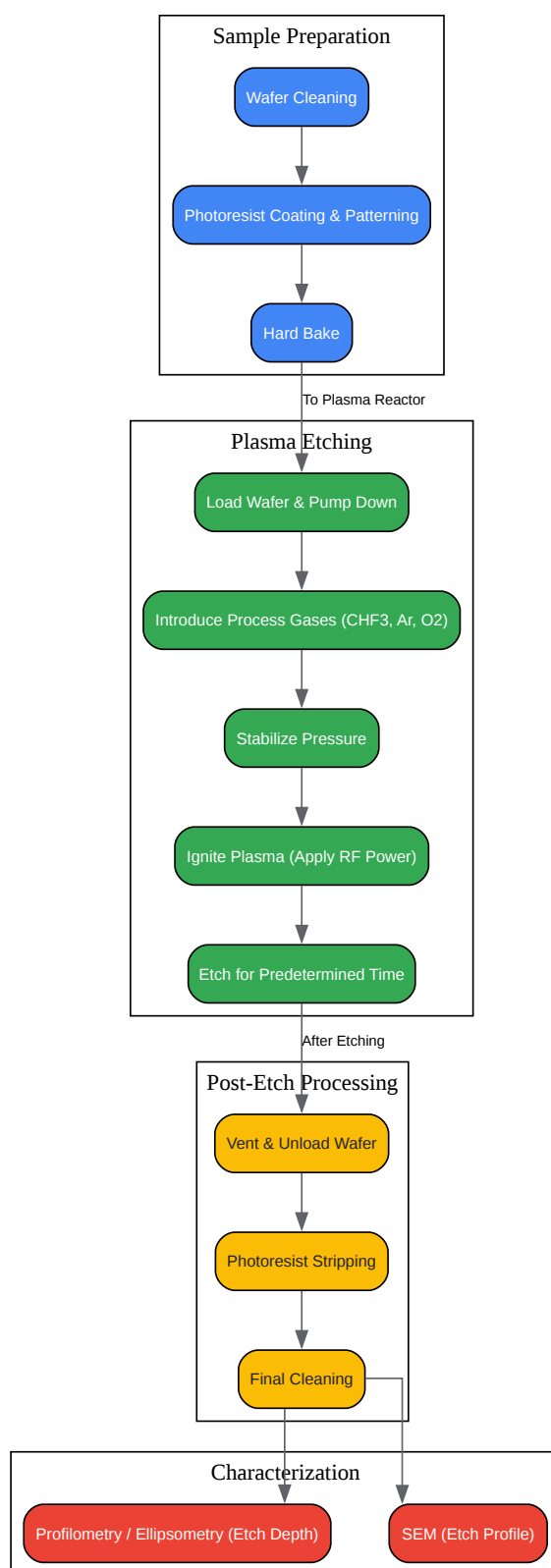
CHF3 Flow (sccm)	O2 Flow (sccm)	RF Power (W)	Pressure (mTorr)	SiO2 Etch Rate (nm/min)	SiN Etch Rate (nm/min)
50	5	200	20	~150	~75
110	10	-	-	-	Varies with O2
40-50	-	-	-	-	Highest Rate

Table 2: Influence of Temperature on Etch Rates in CHF3/Ar Plasma[7]

Substrate	Temperature (°C)	Bias Voltage (V)	Etch Rate (nm/min)
Si3N4	20	-80	65
p-Si	20	-80	38
SiO2	20	-80	59
Si3N4	-100	-80	38
p-Si	-100	-80	Deposition
SiO2	-100	-80	Deposition

Diagrams

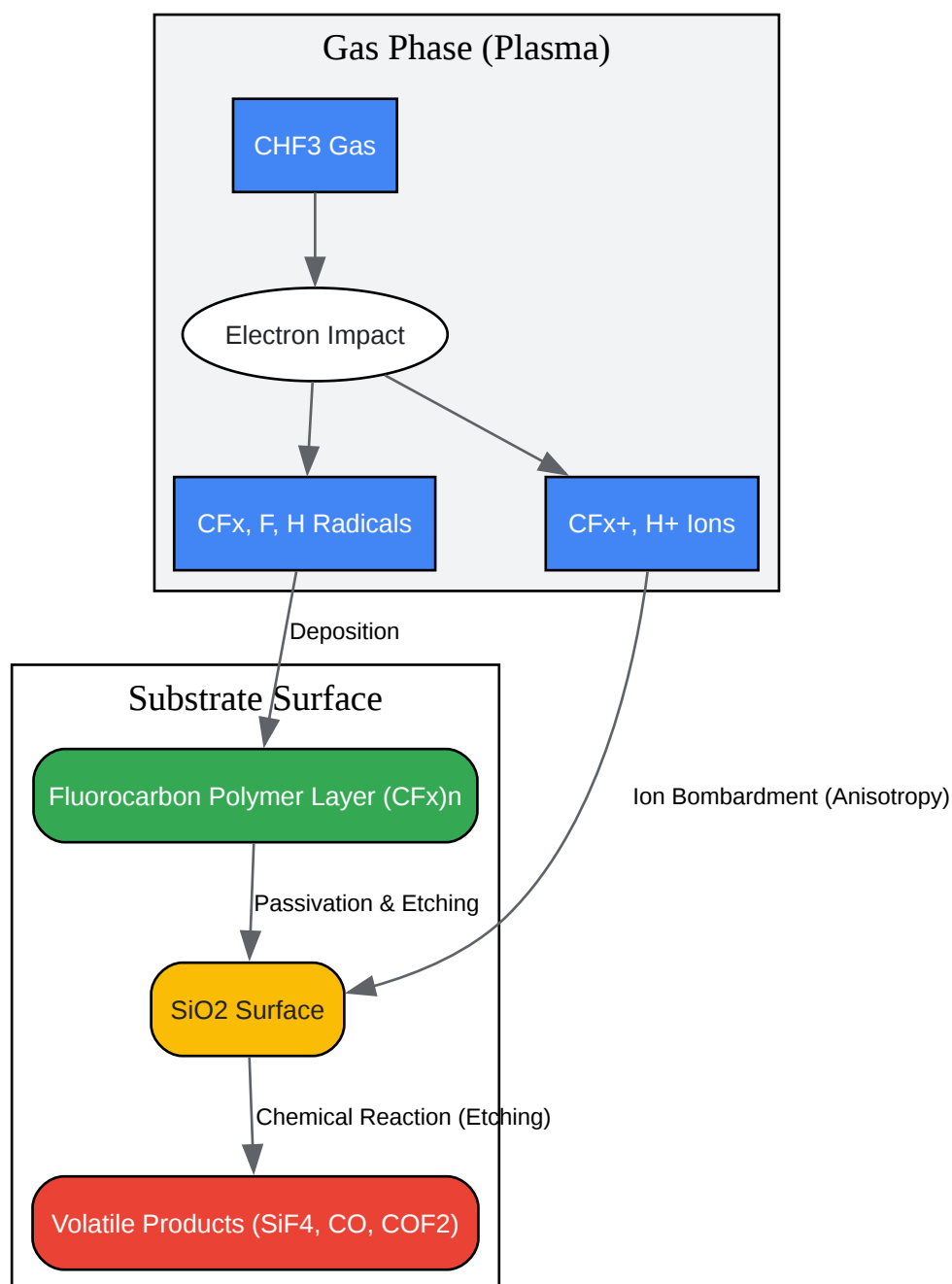
Experimental Workflow



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Caption: Experimental workflow for **trifluoromethane** plasma etching.

Simplified CHF₃ Plasma Etching Mechanism



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Caption: Simplified mechanism of CHF₃ plasma etching on a SiO₂ surface.

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